molecular formula C17H17F3N4O3 B2694660 N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1396784-91-0

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2694660
CAS No.: 1396784-91-0
M. Wt: 382.343
InChI Key: BHEIILFIIFDWBS-UHFFFAOYSA-N
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Description

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a structurally complex molecule featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl group, a piperidine ring linked via a carbonyl group, and a phenylacetamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-10(25)21-13-4-2-12(3-5-13)15(26)24-8-6-11(7-9-24)14-22-23-16(27-14)17(18,19)20/h2-5,11H,6-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEIILFIIFDWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide often involves multi-step organic reactions. The starting materials typically include 5-(trifluoromethyl)-1,3,4-oxadiazole and piperidine derivatives. The synthesis process begins with the acylation of the oxadiazole ring, followed by a piperidine introduction through nucleophilic substitution. Final steps involve coupling with phenylacetic acid under controlled conditions, typically using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce production costs. This often involves the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the piperidine ring.

  • Reduction: Reduction reactions are less common but can target the oxadiazole ring under specific conditions.

  • Substitution: The phenylacetamide moiety makes it prone to substitution reactions, particularly nucleophilic aromatic substitutions.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

  • From Oxidation: Oxidized derivatives with altered functional groups on the piperidine ring.

  • From Reduction: Reduced oxadiazole derivatives with potential changes in the trifluoromethyl group.

  • From Substitution: Varied aromatic substitutions leading to derivatives with different substituent groups on the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable anticancer properties. For example:

  • Case Study : A series of synthesized oxadiazole derivatives were tested against various cancer cell lines (MCF-7, HepG2). The results showed that specific modifications to the oxadiazole structure enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM)Reference
Compound AMCF-75.71
Compound BHepG26.22

Antimicrobial Properties

The incorporation of trifluoromethyl groups in oxadiazole derivatives has been linked to enhanced antimicrobial activity:

  • Case Study : A study demonstrated that compounds similar to N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide showed effective inhibition against Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Enzyme Inhibition Studies

Research into the enzyme inhibition potential of this compound has yielded promising results:

Enzyme Inhibition

The oxadiazole moiety is known for its ability to act as a scaffold for enzyme inhibitors:

  • Case Study : A study evaluated the enzyme inhibition capabilities of various oxadiazole derivatives. The findings indicated that modifications at the piperidine and phenyl positions significantly influenced inhibitory activity against specific enzymes involved in metabolic pathways .
Enzyme TargetedInhibitory Activity (%)Reference
Acetylcholinesterase85% at 50 µM
Carbonic anhydrase78% at 50 µM

Material Science Applications

In addition to biological applications, this compound shows promise in materials science:

Photonic Materials

The unique electronic properties of oxadiazoles make them suitable for use in photonic devices:

  • Case Study : Research has explored the use of oxadiazole derivatives in organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups has been shown to enhance the stability and efficiency of these devices .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The oxadiazole ring plays a critical role in its activity, often interacting with active sites of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on heterocyclic cores, substituents, and amine moieties. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison

Compound Name / ID (Source) Core Structure Key Substituents Amine Moiety Physicochemical Properties
Target Compound 1,3,4-Oxadiazole -CF₃, phenylacetamide Piperidine High lipophilicity (due to -CF₃)
Compound 31 () Thiazolo[2,3-c][1,2,4]triazole -CF₃, thioacetamide Piperidine Moderate yield (69%); solid state
Compound 8b () Pyridin-2-yl acetamide 4-chloro-3-(trifluoromethyl)benzoyl Piperazine High melting point (241–242°C)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)... () 1,3,4-Thiadiazole -F, fluorophenyl Piperazine Not reported
AMG628 () Pyrimidine Trifluoromethyl, fluorophenyl Piperazine Enhanced receptor binding

Heterocyclic Core Variations

  • 1,3,4-Oxadiazole (Target) vs. Thiazolo[2,3-c][1,2,4]triazole (): The target’s oxadiazole core is smaller and more electron-deficient than the thiazolo-triazole in compounds 26–32 (). However, the thiazolo-triazole’s fused ring system in compounds could enhance aromatic stacking interactions .
  • 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole () :
    Replacing oxygen with sulfur (as in ) increases polarizability and may alter metabolic pathways. Thiadiazoles are more prone to oxidation, whereas the oxadiazole’s stability is advantageous for prolonged activity .

Substituent Effects

  • Trifluoromethyl (-CF₃) :
    The -CF₃ group in the target and compounds 30–32 () enhances electron-withdrawing effects, stabilizing the oxadiazole ring and increasing membrane permeability. In contrast, methoxy (-OCH₃) substituents in (e.g., compound 26) reduce lipophilicity but may improve solubility .

  • Halogenated Substituents :
    Chloro and fluoro groups in (e.g., 8b, 8c) and improve resistance to enzymatic degradation. The target lacks halogens but compensates with -CF₃ for similar stability .

Amine Moieties

  • Piperidine (Target) vs. Piperazine derivatives (e.g., 8b, AMG628) exhibit higher polarity, which may influence solubility and bioavailability .

Biological Activity

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a compound that incorporates a trifluoromethyl group and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 4 4 5 trifluoromethyl 1 3 4 oxadiazol 2 yl piperidine 1 carbonyl phenyl acetamide \text{N 4 4 5 trifluoromethyl 1 3 4 oxadiazol 2 yl piperidine 1 carbonyl phenyl acetamide }

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Oxadiazole Ring: Known for antimicrobial and anticancer properties.
  • Piperidine Derivative: Imparts structural stability and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacteria and fungi. Dhumal et al. (2021) demonstrated that specific oxadiazole derivatives showed potent activity against Mycobacterium bovis BCG, indicating potential applications in treating tuberculosis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
8aM. bovis BCG2Dhumal et al. 2021
21cM. tuberculosis4–8Vosatka et al. 2018
30Clostridium difficile0.003–0.03Salama et al. 2020

Anticonvulsant Activity

The anticonvulsant properties of compounds similar to this compound have been explored through various animal models. Kamiński et al. (2015) synthesized several piperazine derivatives and found that compounds with trifluoromethyl substitutions exhibited enhanced anticonvulsant activity in the maximal electroshock (MES) test .

Table 2: Anticonvulsant Activity of Piperazine Derivatives

Compound IDDose (mg/kg)MES Protection (%)Reference
1210075Kamiński et al. 2015
1410090Kamiński et al. 2015

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as enoyl-acyl carrier protein reductase (FabI), leading to bacterial cell lysis .
  • Modulation of Neurotransmitter Systems: The piperidine structure may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing anticonvulsant effects.
  • Lipophilicity and Membrane Permeability: The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Case Study: Antitubercular Activity

In a study conducted by Desai et al., a series of oxadiazole derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among these, compounds with longer alkyl chains demonstrated significantly reduced MIC values compared to standard treatments like isoniazid .

Case Study: Anticonvulsant Efficacy

A recent investigation into the anticonvulsant efficacy of similar compounds revealed that modifications to the piperidine moiety could drastically alter activity profiles. Compounds exhibiting higher lipophilicity were more effective at longer durations post-administration, suggesting a correlation between pharmacokinetics and therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of thiosemicarbazides using reagents like POCl₃ or H₂SO₄ .
  • Coupling Reactions : Amide bond formation between the piperidine-carbonyl intermediate and the acetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied. For example, using DMF as a solvent at 80°C improves coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and piperidine ring conformation .
  • 19F NMR : Verify the presence and environment of the CF₃ group (δ ~−60 to −70 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to confirm structural integrity .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹; oxadiazole C=N at ~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites in the oxadiazole and acetamide moieties .
  • Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., enzymes inhibited by trifluoromethyl-oxadiazole derivatives). Prioritize binding affinity (ΔG) and binding pose validation via MD simulations .
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) using QSAR models in tools like SwissADME .

Q. How do structural modifications (e.g., substituents on the piperidine or oxadiazole rings) influence bioactivity, and what experimental approaches validate these effects?

  • Methodological Answer :
  • SAR Studies :
  • Replace the CF₃ group with other electron-withdrawing groups (e.g., Cl, NO₂) to assess changes in enzyme inhibition .
  • Modify the piperidine ring with alkyl/aryl groups to alter steric effects .
  • Validation Methods :
  • In vitro Assays : Measure IC₅₀ values against target enzymes (e.g., lipoxygenase) using spectrophotometric methods .
  • Cellular Models : Test cytotoxicity (MTT assay) and selectivity in cancer cell lines (e.g., MCF-7, HepG2) .

Q. How can statistical experimental design (DoE) resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Factorial Design : Use a 2^k factorial approach to isolate variables (e.g., pH, temperature) affecting bioactivity .
  • Response Surface Methodology (RSM) : Optimize conditions for maximum inhibitory activity while minimizing side reactions .
  • Data Reconciliation : Apply ANOVA to identify outliers and confirm reproducibility across independent labs .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the oxadiazole ring) during long-term storage or in vivo studies?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Formulation : Encapsulate in liposomes or cyclodextrins to protect hydrolytically sensitive groups .
  • pH Control : Store in anhydrous DMSO at −20°C to prevent hydrolysis .

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